molecular formula C11H12O2 B1609221 Methyl alpha-methylcinnamate CAS No. 25692-59-5

Methyl alpha-methylcinnamate

Cat. No.: B1609221
CAS No.: 25692-59-5
M. Wt: 176.21 g/mol
InChI Key: QILOUBBQVGUFNG-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha-methylcinnamate is an organic compound belonging to the cinnamate family It is characterized by its pleasant aroma and is widely used in the fragrance and flavor industries

Biochemical Analysis

Biochemical Properties

Methyl alpha-methylcinnamate interacts with various enzymes, proteins, and other biomolecules. It is synthesized primarily by almost all forms of plants . The compound is involved in the production of various di (lignans), polyphenols (lignins), and also substituted derivatives . It is reported to have antimicrobial and antifungal activities .

Cellular Effects

It is known that cinnamic acid and its derivatives, including this compound, can affect membrane permeability and interfere with enzyme function .

Molecular Mechanism

It is known that cinnamic acid and its derivatives can uncouple the energy transducing membrane, thereby stimulating non-specific membrane permeability . This allows proton influx across the plasma membrane .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. It is known that cinnamic acid and its derivatives demand controlled storage conditions. Temperature, light, and pH need to be kept constant to ensure the quality .

Metabolic Pathways

This compound is involved in the metabolic pathways of plants. It is synthesized with aromatic amino acids—phenylalanine and tyrosine . Various flavonoid pigments and polymer tannins produced primarily due to combinations of cinnamate and benzoate derivatives are chiefly responsible for imparting specific color and flavor to a vintage wine .

Transport and Distribution

It is known that cinnamic acid and its derivatives can affect membrane permeability , which could potentially influence the transport and distribution of these compounds.

Subcellular Localization

It is known that cinnamic acid and its derivatives can affect membrane permeability , which could potentially influence the subcellular localization of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha-methylcinnamate can be synthesized through several methods. One common approach involves the esterification of alpha-methylcinnamic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow microreactors. This method enhances the efficiency and control of the reaction process, allowing for large-scale production . The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored to improve the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl alpha-methylcinnamate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding aldehydes or acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Alpha-methylcinnamic acid or aldehyde derivatives.

    Reduction: Alpha-methylcinnamyl alcohol.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Methyl alpha-methylcinnamate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Methyl cinnamate
  • Ethyl cinnamate
  • Methyl p-coumarate

Comparison: Methyl alpha-methylcinnamate is unique due to the presence of an alpha-methyl group, which influences its chemical reactivity and biological activity. Compared to methyl cinnamate, it exhibits different physical properties and a distinct aroma profile. Its antimicrobial and anti-inflammatory activities also differ from those of ethyl cinnamate and methyl p-coumarate, making it a compound of particular interest in various research fields .

Properties

IUPAC Name

methyl (E)-2-methyl-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILOUBBQVGUFNG-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl alpha-methylcinnamate
Reactant of Route 2
Reactant of Route 2
Methyl alpha-methylcinnamate
Reactant of Route 3
Reactant of Route 3
Methyl alpha-methylcinnamate
Reactant of Route 4
Reactant of Route 4
Methyl alpha-methylcinnamate
Reactant of Route 5
Reactant of Route 5
Methyl alpha-methylcinnamate
Reactant of Route 6
Reactant of Route 6
Methyl alpha-methylcinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.